molecular formula C18H21BO3 B13986982 1-(6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-yl)ethanone

1-(6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-yl)ethanone

Cat. No.: B13986982
M. Wt: 296.2 g/mol
InChI Key: JKKBVDUBGMNAAD-UHFFFAOYSA-N
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Description

1-(6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-yl)ethanone is an organic compound that features a naphthalene ring substituted with a boronic ester group and an ethanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-yl)ethanone typically involves the borylation of a naphthalene derivative. One common method is the reaction of a naphthalene derivative with pinacolborane in the presence of a palladium catalyst. The reaction conditions often include a solvent such as tetrahydrofuran (THF) and a base like potassium carbonate, under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The reaction parameters, such as temperature, pressure, and catalyst concentration, are carefully controlled to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

1-(6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-yl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-(6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-yl)ethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-yl)ethanone involves its ability to participate in various chemical reactions due to the presence of the boronic ester and ethanone groups. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in molecular recognition and sensing applications. The ethanone group can undergo nucleophilic addition reactions, further expanding its utility in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-yl)ethanone is unique due to its combination of a naphthalene ring, boronic ester group, and ethanone group. This combination provides a versatile platform for various chemical transformations and applications in different fields of research and industry .

Properties

Molecular Formula

C18H21BO3

Molecular Weight

296.2 g/mol

IUPAC Name

1-[6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-yl]ethanone

InChI

InChI=1S/C18H21BO3/c1-12(20)13-6-7-15-11-16(9-8-14(15)10-13)19-21-17(2,3)18(4,5)22-19/h6-11H,1-5H3

InChI Key

JKKBVDUBGMNAAD-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C=C(C=C3)C(=O)C

Origin of Product

United States

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